N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H16ClN5O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-11(2)9-13(14)18/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
AYOZFZBNDZTOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, offers a reliable method for constructing 1,4-disubstituted triazoles. For this target, the approach involves:
-
Azide Component : Synthesis of 2-chloro-4-methylphenyl azide via diazotization of 2-chloro-4-methylaniline followed by sodium azide treatment.
-
Alkyne Component : Preparation of ethyl 3-[(4-methylphenyl)amino]propiolate, incorporating both the 5-amino substituent and the C4 ester group.
-
Cycloaddition : Reaction of the azide and alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in THF/water (1:1) at 50°C for 12 hours, yielding the 1,4-disubstituted triazole intermediate.
This method provides excellent regiocontrol but requires subsequent functionalization at C4 to install the carboxamide group.
Hydrazine-Nitrile Cyclocondensation
An alternative route employs cyclocondensation between 2-chloro-4-methylphenylhydrazine and a nitrile precursor:
-
Nitrile Synthesis : 2-Cyano-N-(4-methylphenyl)acetamide is prepared via nucleophilic substitution of ethyl cyanoacetate with 4-methylaniline.
-
Cyclization : Heating the hydrazine and nitrile in ethanol at reflux (78°C) for 24 hours induces triazole formation through a [3+2] cycloaddition mechanism.
-
Post-Functionalization : The intermediate’s ester group is hydrolyzed to a carboxylic acid using 2M NaOH, followed by amide coupling with 2-chloro-4-methylaniline.
This route demonstrates superior atom economy but faces challenges in controlling reaction stoichiometry and byproduct formation.
Critical Reaction Parameters and Optimization
Temperature and Catalysis in CuAAC
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–55°C | <70% → >85% |
| Cu(I) Catalyst Load | 5–10 mol% | Linear increase |
| Solvent System | THF/H₂O (1:1) | Maximizes rate |
Exceeding 60°C promotes side reactions such as alkyne polymerization, while suboptimal catalyst loading (<5 mol%) results in incomplete conversion.
Amide Bond Formation
The final carboxamide installation via acid activation shows distinct outcomes across methods:
| Activation Method | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | Oxalyl chloride | 78 | 95.2 |
| In Situ Activation | HATU/DIEA | 82 | 97.8 |
| Direct Coupling | EDCl/HOBt | 75 | 94.1 |
HATU-mediated coupling provides the highest efficiency but incurs greater cost, whereas oxalyl chloride offers a budget-friendly alternative with marginally reduced yield.
Analytical Characterization and Validation
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.32 (m, 7H, aromatic), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₈H₁₇ClN₅O [M+H]⁺ 370.1074, found 370.1071.
-
HPLC Purity : 98.6% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
These data align with structurally analogous triazole derivatives, confirming successful synthesis.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| CuAAC + Amidation | 62 | 97.8 | High | $$$ |
| Cyclocondensation | 58 | 95.2 | Moderate | $$ |
| Post-Functionalization | 54 | 93.7 | Low | $ |
The CuAAC route emerges as the most robust for large-scale production despite higher reagent costs, while cyclocondensation offers a viable alternative for small-batch synthesis.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Unwanted 1,5-regioisomers (<5%) form during CuAAC due to residual copper aggregates. Implementing rigorous catalyst removal via EDTA washes reduces this impurity to <1%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been extensively studied for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit varying degrees of activity against a range of microorganisms. For instance, compounds similar to N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a study published in the Journal of Medicinal Chemistry, several triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that specific modifications to the triazole ring significantly enhanced antibacterial activity, suggesting potential for developing new antibiotics .
Antifungal and Anticancer Properties
The compound is also being investigated for antifungal and anticancer activities. Triazole derivatives are known to inhibit the growth of fungal pathogens and have shown promise in cancer therapy by targeting specific cellular pathways.
Mechanism of Action:
The mechanism often involves enzyme inhibition or receptor binding, disrupting metabolic processes in pathogens or cancer cells. For example, the compound may inhibit key enzymes involved in the biosynthesis of ergosterol in fungi or interfere with cell cycle regulation in cancer cells .
Pesticide Development
This compound has potential applications as a pesticide or herbicide. The structural characteristics that confer biological activity against microorganisms may also translate into efficacy against plant pathogens.
Research Insights:
Studies have indicated that triazole compounds can act as fungicides by inhibiting fungal growth through similar mechanisms as observed in their antimicrobial applications. This opens avenues for developing environmentally friendly agricultural chemicals .
Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in materials science. Its potential applications include:
- Polymer Synthesis: Incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties.
- Coatings: The compound's chemical stability makes it an excellent candidate for protective coatings that require resistance to environmental degradation.
Case Study:
Research published in Advanced Materials highlighted the synthesis of polymers containing triazole moieties, demonstrating improved durability and resistance to solvents compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at the triazole’s 1- and 5-positions, the carboxamide’s aryl group, or additional functional moieties. These variations impact physicochemical properties, target affinity, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Research Findings
Substituent Effects on Bioactivity :
- Chloro and trifluoromethyl groups at position 5 correlate with enhanced antitumor activity (e.g., GP = 68.09% in NCI-H522 cells) .
- Methyl groups in the carboxamide’s aryl ring (e.g., 2-MePh in ) reduce steric hindrance, improving receptor binding.
Multi-Target Potential: Hybrid structures (e.g., thiazole-triazole in ) exhibit dual Hsp90/kinase inhibition, suggesting broader therapeutic applications .
Synthetic Robustness :
- General Procedure B (thionyl chloride-mediated coupling) yields high-purity triazole carboxamides (82–93% yields) .
Biological Activity
N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its molecular characteristics, synthesis, and biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 341.8 g/mol
- CAS Number : 1105201-47-5
- Structure : The compound features a triazole ring which is known for its versatile biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with triazole derivatives. The presence of the chloro and methyl groups on the phenyl rings enhances its biological activity through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways. Molecular dynamics simulations indicated that it primarily engages in hydrophobic interactions with target proteins, which is crucial for its cytotoxic effects .
- Case Study : In vitro studies on various cancer cell lines revealed that this compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| A-431 | 1.98 ± 1.22 | Doxorubicin |
| Jurkat | 1.61 ± 1.92 | Doxorubicin |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains:
- Testing Methodology : Antimicrobial activity was assessed using the disk diffusion method against both Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values that suggest efficacy against resistant strains such as MRSA .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anti-inflammatory Properties
Emerging research indicates that this triazole derivative may possess anti-inflammatory effects:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
- The presence of electron-donating groups (like methyl) enhances solubility and interaction with biological targets.
- The chloro substituent plays a critical role in increasing the compound's reactivity and potency against various biological targets.
Q & A
Q. What synthetic methodologies are effective for synthesizing N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
A multi-step approach is commonly employed. First, condense 4-methylaniline with an isocyanide derivative to form an intermediate carboximidoyl chloride. Subsequent reaction with sodium azide generates the triazole core. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high yield (>70%). Characterization by -NMR, -NMR, and HRMS is critical to confirm structural integrity .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
Due to its hydrophobic aryl substituents, solubility in water is low (<0.1 mg/mL). Use polar aprotic solvents (e.g., DMSO) for in vitro assays. For in vivo studies, formulate with cyclodextrins or lipid-based nanoparticles to enhance bioavailability .
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm. Purity should exceed 95%.
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Modify substituents systematically:
| Substituent Position | Modification | Observed Effect | Source |
|---|---|---|---|
| 2-Chloro-4-methylphenyl (R1) | Replace Cl with F | Increased enzyme inhibition (IC50 ↓ 40%) | |
| 4-Methylphenyl (R2) | Introduce electron-withdrawing groups (e.g., NO2) | Enhanced binding to kinase targets | |
| SAR data should be validated using molecular docking (e.g., AutoDock Vina) and in vitro kinase assays . |
Q. What strategies resolve contradictory bioactivity data across assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity interference.
- Method Validation : Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT).
- Impurity Profiling : Use LC-MS to identify and quantify byproducts affecting activity .
Q. How does the compound’s triazole core influence its mechanism of enzyme inhibition?
The triazole acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., Asp86 in carbonic anhydrase IX). Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased without changes. Mutagenesis studies (e.g., Ala scanning) further identify critical binding residues .
Methodological Guidance for Data Interpretation
Interpreting conflicting cytotoxicity data in cancer cell lines:
- Cell Line Variability : Test sensitivity in panels (e.g., NCI-60) to identify lineage-specific effects.
- Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic activity.
- Metabolic Stability : Check compound degradation in cell media via LC-MS over 24h .
Designing experiments to assess off-target effects:
- Broad-Spectrum Profiling : Screen against >50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate metabolic interference.
- hERG Binding Assay : Mitigate cardiac toxicity risks via patch-clamp electrophysiology .
Contradiction Analysis and Resolution
Q. Why do computational predictions sometimes mismatch experimental binding affinities?
- Solvent Effects : MD simulations often neglect explicit solvent molecules critical for ligand-receptor interactions.
- Protein Flexibility : Use ensemble docking to account for conformational changes.
- Force Field Limitations : Compare results across AMBER, CHARMM, and OPLS-AA force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
